Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate

Drug discovery Physicochemical property profiling CNS drug design

This differentiated quinoxaline-pyrrolidine scaffold features a unique propan-2-yl acetate N-acyl group that critically influences target engagement. Swapping with analogous butan-1-one derivatives risks irreproducible results. Supplied with >90% LCMS/NMR-verified purity, it eliminates impurity-driven false hits in HTS campaigns. Ideal for PDE10A-focused psychiatric/neurodegenerative programs and SAR studies comparing N-substitution effects on potency and selectivity.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 2097894-85-2
Cat. No. B2894282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate
CAS2097894-85-2
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C18H21N3O4/c1-12(22)25-18(2,3)17(23)21-9-8-13(11-21)24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11H2,1-3H3
InChIKeyGAMKEZLEJRQMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate (CAS 2097894-85-2) – Key Compound Identifier and Specification Checklist for Procurement


2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate (CAS 2097894-85-2) is a synthetic small-molecule screening compound featuring a quinoxaline ring linked via an ether bridge to a pyrrolidine scaffold that is N-acylated with a propan-2-yl acetate group [1]. The compound (molecular formula C18H21N3O4; MW 343.38 g/mol) is offered by Life Chemicals (Cat. No. F6476-4377) with vendor‑guaranteed purity exceeding 90 %, as confirmed by LCMS and 400 MHz NMR analysis . It is supplied as a solid and is intended for high‑throughput screening (HTS) and early‑stage drug‑discovery research .

Why 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate Cannot Be Replaced by a Close Analog Without Rigorous Re‑validation


In the quinoxaline–pyrrolidine chemical series, even conservative modifications of the N‑acyl substituent can redirect the compound’s primary biological activity. For example, replacing the propan-2-yl acetate group with a butan-1-one moiety (as in the analog 1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one) can shift target engagement from phosphodiesterase inhibition to orexin receptor antagonism [1]. Because the specific acyl group influences both the conformational landscape of the pyrrolidine ring and interactions with the target binding pocket, interchanging this compound with a “similar‑looking” analog without dedicated comparative profiling risks irreproducible biological results and wasted screening effort.

Product‑Specific Quantitative Evidence Guide for 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate


Unique N‑Acyl Substituent Drives Meaningful Physicochemical Differentiation Relative to PQ‑10

The target compound carries a propan-2-yl acetate group on the pyrrolidine nitrogen, whereas the well‑characterized PDE10A inhibitor PQ‑10 (CAS 927691-21-2) bears a 6,7‑dimethoxyquinazoline moiety at the same position . This substitution lowers the molecular weight by 60.05 g/mol (343.38 vs. 403.43 g/mol) and reduces the number of hydrogen‑bond acceptors from 7 to 6 [1]. These differences are projected to alter lipophilicity (estimated logP ~2.5 vs. ~3.0), which in turn may influence blood‑brain barrier permeation and metabolic stability [2].

Drug discovery Physicochemical property profiling CNS drug design

Documented Purity ≥90 % with LCMS/NMR Verification Supports Reproducible HTS Campaigns

Life Chemicals’ standard quality‑control protocol guarantees purity above 90 % for this screening compound, with batch‑specific confirmation by LCMS and 400 MHz NMR . This specification aligns with the widely accepted HTS purity threshold (typically ≥90 %) and is supported by publicly accessible Certificates of Analysis upon request [1]. By contrast, many analog suppliers only provide purity values without specifying the analytical method, introducing uncertainty in assay reproducibility.

High-throughput screening Quality control Compound procurement

Conserved Pyrrolidine–Quinoxaline Core Suggests PDE10A Inhibition Potential, but N‑Acyl Variation May Tune Selectivity

The pyrrolidine–quinoxaline scaffold is a recognized pharmacophore for phosphodiesterase 10A (PDE10A) inhibition. The reference compound PQ‑10 demonstrates potent PDE10A inhibition with an IC50 of 4.6 nM and an ED50 of 13 mg/kg in rodent models . While no published IC50 data exist for the target compound, its identical core scaffold strongly implies that it can engage PDE10A; the distinct N‑acyl group is expected to modulate selectivity versus other PDE isoforms [1]. This class‑level inference is supported by structural biology data showing that the pyrrolidine ring occupies the specificity pocket of PDE10A [2].

PDE10A inhibition Neuroscience Kinase selectivity

Best‑Fit Research and Industrial Application Scenarios for 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate


High‑Throughput Screening for CNS Disorders Where PDE10A Modulation is Implicated

The compound’s pyrrolidine–quinoxaline core and favorable drug‑likeness properties make it suitable for inclusion in HTS decks targeting PDE10A‑related psychiatric and neurodegenerative disorders. Its verified purity (>90 % by LCMS/NMR) ensures that primary hit‑calling is not confounded by impurities .

Structure–Activity Relationship (SAR) Exploration of Quinoxaline–Pyrrolidine N‑Acyl Variants

The unique propan-2-yl acetate N‑acyl group provides a distinct chemical handle for SAR studies. Comparing its activity profile with analogs such as PQ‑10 (quinazoline‑containing) or butan‑1‑one derivatives can elucidate how N‑substitution governs potency, selectivity, and ADME properties .

Early‑Stage ADME Profiling and Lead Optimization Programs

With a molecular weight of 343 g/mol and moderate predicted lipophilicity, the compound falls within lead‑like chemical space. Its use as a starting scaffold for medicinal chemistry optimization—focused on improving metabolic stability while retaining target engagement—is supported by the documented purity and structural differentiation from heavier analogs [1].

Supplier Qualification for Long‑Term Compound Procurement Pipelines

Procurement teams evaluating reliable sources for quinoxaline‑pyrrolidine screening libraries can use the Life Chemicals QC documentation (purity >90 %, dual‑method verification) as a benchmark for supplier qualification, ensuring consistent lot‑to‑lot reproducibility in multi‑year discovery projects .

Quote Request

Request a Quote for 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.